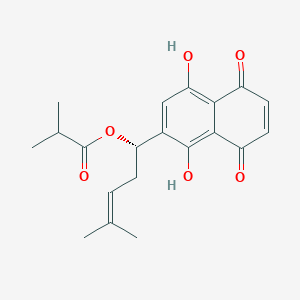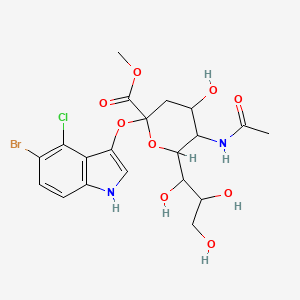
5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid methyl ester is a synthetic compound known for its use as a chromogenic substrate in various biochemical assays. This compound is particularly valuable in the detection of neuraminidase activity, an enzyme that cleaves sialic acids from glycoproteins and glycolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid methyl ester typically involves the following steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated to introduce the bromo and chloro substituents at the 5 and 4 positions, respectively.
Indole Derivatization: The derivatized indole is then coupled with alpha-D-N-acetylneuraminic acid under specific reaction conditions to form the desired ester.
Methyl Esterification: The final step involves the methyl esterification of the carboxyl group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are generally similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, although these are less common in practical applications.
Substitution: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic and basic hydrolysis, respectively.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the bromo or chloro groups.
Major Products
Hydrolysis: The major product is the corresponding acid.
Substitution: The major products depend on the nucleophile used and can include various substituted indole derivatives.
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid methyl ester is widely used in scientific research, particularly in the following areas:
Biochemistry: As a chromogenic substrate for detecting neuraminidase activity in various biological samples.
Microbiology: Used in assays to identify bacterial strains that produce neuraminidase, such as those causing bacterial vaginosis.
Medicine: Employed in diagnostic tests for conditions associated with altered neuraminidase activity.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid methyl ester involves its hydrolysis by neuraminidase enzymes. The enzyme cleaves the sialic acid moiety, resulting in the release of a chromogenic product that can be quantitatively measured. This reaction is highly specific and allows for the accurate detection of neuraminidase activity in various samples .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside (X-Gal): Used as a substrate for beta-galactosidase, yielding a blue product upon hydrolysis.
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid (X-Gluc): Used as a substrate for beta-glucuronidase, producing a blue product upon hydrolysis.
5-Bromo-4-chloro-3-indolyl-alpha-D-mannopyranoside (X-Man): Used as a substrate for alpha-mannosidase, yielding a blue product upon hydrolysis.
Uniqueness
5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid methyl ester is unique in its specificity for neuraminidase enzymes, making it particularly valuable for detecting and studying these enzymes in various biological and clinical contexts .
Properties
Molecular Formula |
C20H24BrClN2O9 |
|---|---|
Molecular Weight |
551.8 g/mol |
IUPAC Name |
methyl 5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C20H24BrClN2O9/c1-8(26)24-16-11(27)5-20(19(30)31-2,33-18(16)17(29)12(28)7-25)32-13-6-23-10-4-3-9(21)15(22)14(10)13/h3-4,6,11-12,16-18,23,25,27-29H,5,7H2,1-2H3,(H,24,26) |
InChI Key |
VATTYSQGTFSYRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone](/img/structure/B12300348.png)
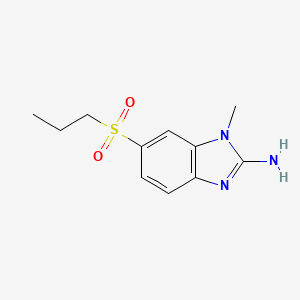
![(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid](/img/structure/B12300363.png)
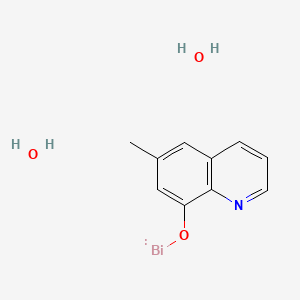
![2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one](/img/structure/B12300384.png)
![(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid](/img/structure/B12300393.png)

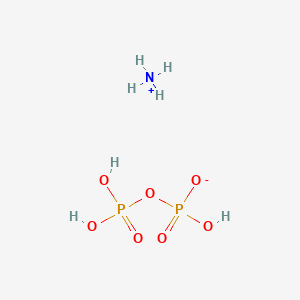
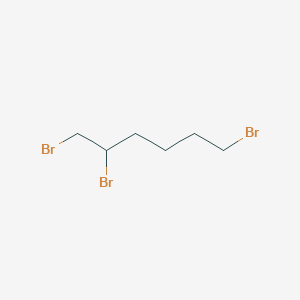
![4-Amino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-6-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12300413.png)
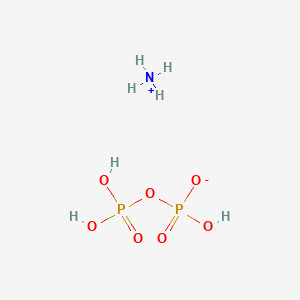
![Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate](/img/structure/B12300419.png)
